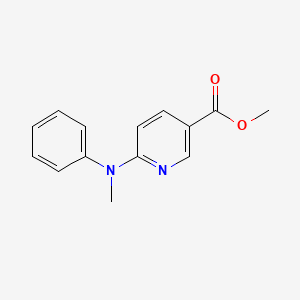
Methyl 6-(methyl(phenyl)amino)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(methyl(phenyl)amino)nicotinate is an organic compound that belongs to the class of nicotinates It is a derivative of nicotinic acid and is characterized by the presence of a methyl group, a phenyl group, and an amino group attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methyl(phenyl)amino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The esterification reaction proceeds to form 6-methylnicotinate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation or crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(methyl(phenyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate structure.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(methyl(phenyl)amino)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Mecanismo De Acción
The mechanism of action of Methyl 6-(methyl(phenyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as D-amino acid oxidase and D-aspartate oxidase, which play a role in central nervous system disorders . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and exert its effects on the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used for muscle and joint pain relief.
Methyl 6-methylnicotinate: Used in the treatment of central nervous system disorders.
Methyl 6-aminonicotinate: Used in the synthesis of histone deacetylase inhibitors and glucokinase activators.
Uniqueness
Methyl 6-(methyl(phenyl)amino)nicotinate is unique due to its specific structure, which includes a phenyl group and an amino group attached to the nicotinate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
methyl 6-(N-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-6-4-3-5-7-12)13-9-8-11(10-15-13)14(17)18-2/h3-10H,1-2H3 |
Clave InChI |
WDLJJMNOHZGANL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B13004624.png)
![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13004631.png)
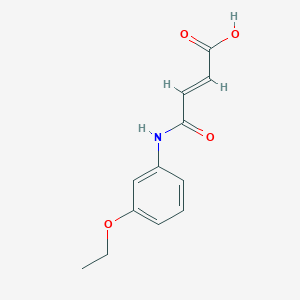

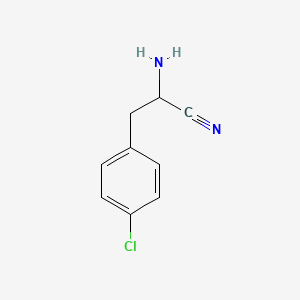
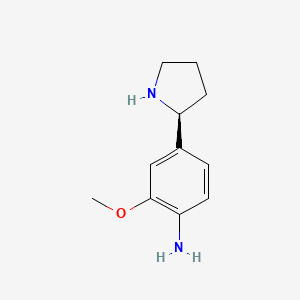
![Rel-(1R,3r,5S)-N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13004662.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13004665.png)

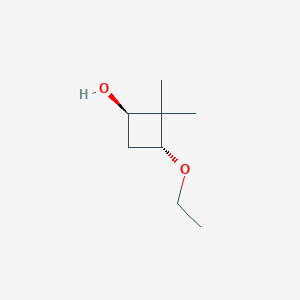
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
![(1R,2S,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13004689.png)

![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)
